molecular formula C12H14O3 B1601200 Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 89228-42-2

Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No. B1601200
CAS RN: 89228-42-2
M. Wt: 206.24 g/mol
InChI Key: XAINZGNJMZZXKT-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate” is a chemical compound with the molecular formula C12H14O3 . It is also known as musk t and is widely used in the fragrance and cosmetic industries.


Synthesis Analysis

The synthesis of this compound has been described in various studies. For instance, the (7S,10R) and (7R,10R) isomers of natural products were synthesized starting from (5R,8S)-methyl-4-hydroxy-8-isopropyl-5-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14O3/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h6-7,13H,2-5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.24 . It is a pale-yellow to yellow-brown solid at room temperature . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a compound involved in various synthetic and chemical research areas. For example, studies have detailed its involvement in the synthesis of complex molecules and derivatives that are significant in medicinal chemistry and drug design. A specific example includes its role in the generation of compounds acting on central serotonergic (5-HT1A) and dopaminergic (D2) systems, highlighting its potential in developing treatments targeting these neurotransmitter systems (Stjernlöf et al., 1993). Additionally, methodologies for its synthesis from naphthalene derivatives have been explored, indicating the compound's importance as an intermediate in organic synthesis (Göksu et al., 2003).

Pharmacological Research

This compound's derivatives have been investigated for their pharmacological potential. For instance, the synthesis of specific amino derivatives has been pursued for their promising activities as cardiovascular agents, showcasing the broad application of this compound in developing new therapeutic agents (Miyake et al., 1983). Moreover, its utility in synthesizing dopaminergic drugs further exemplifies its value in medicinal chemistry, offering a pathway to new treatments for neurological disorders (Göksu et al., 2006).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h6-7,13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAINZGNJMZZXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCC2)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90526608
Record name Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

CAS RN

89228-42-2
Record name Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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